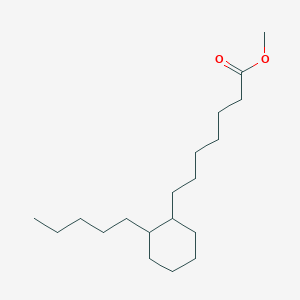
Methyl 7-(2-pentylcyclohexyl)heptanoate
Description
Methyl 7-(2-pentylcyclohexyl)heptanoate is a branched ester featuring a cyclohexyl substituent at the 2-pentyl position of a heptanoate methyl ester backbone. Such esters are often intermediates in pharmaceutical synthesis or used to study lipid metabolism due to their resemblance to natural fatty acid derivatives .
Properties
CAS No. |
16847-10-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl 7-(2-pentylcyclohexyl)heptanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
ZOSQNEXXAVNWJH-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
Synonyms |
2-Pentylcyclohexaneheptanoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Activity : Cyclopentyl derivatives (e.g., Misoprostol) show oxytocic and anti-ulcer effects, but the 2-pentylcyclohexyl variant’s pharmacological profile remains unstudied .
- Synthetic Utility : Silyl-protected intermediates are pivotal in API synthesis, yet their toxicity profiles (e.g., irritant properties) require careful handling .
- Physical Properties: Branched esters likely exhibit higher melting points and lower water solubility than linear analogs, but experimental data for Methyl 7-(2-pentylcyclohexyl)heptanoate are absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


